(3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine
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Overview
Description
(3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine typically involves the formation of the piperazine ring followed by the introduction of the butane-1,3-diamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
(3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can influence various pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like (3S,4R)-3-hydroxypiperidine-4-carboxylic acid share structural similarities and are used in similar applications.
Piperazine Derivatives: Other piperazine-based compounds are also used in medicinal chemistry and have comparable properties.
Uniqueness
What sets (3S)-4-Oxo-4-piperazin-1-ylbutane-1,3-diamine apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H18N4O |
---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
(2S)-2,4-diamino-1-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H18N4O/c9-2-1-7(10)8(13)12-5-3-11-4-6-12/h7,11H,1-6,9-10H2/t7-/m0/s1 |
InChI Key |
WRBYJQJHVAKNBW-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN(CCN1)C(=O)[C@H](CCN)N |
Canonical SMILES |
C1CN(CCN1)C(=O)C(CCN)N |
Origin of Product |
United States |
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